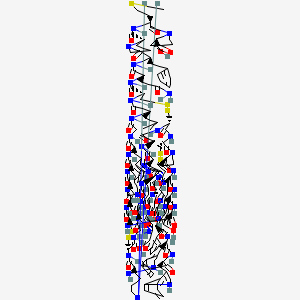
885323-98-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 885323-98-8 is known as β-Amyloid (11-22). It is a peptide fragment of β-Amyloid, which is the primary component of amyloid plaques found in the brains of patients with Alzheimer’s Disease. Alzheimer’s Disease is the most common neurodegenerative disease, affecting approximately 10% of the population over 60 years old .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (11-22) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of β-Amyloid (11-22) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: β-Amyloid (11-22) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (11-22) has several scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is used in research on protein aggregation and misfolding, particularly in the context of neurodegenerative diseases.
Medicine: It is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s Disease.
Industry: It is used in the production of research reagents and as a standard for analytical techniques.
Wirkmechanismus
The mechanism by which β-Amyloid (11-22) exerts its effects involves its interaction with cellular membranes and proteins. It is believed to disrupt cellular function by forming aggregates that interfere with normal cellular processes. The molecular targets include membrane receptors and enzymes involved in cellular signaling pathways. The pathways involved include those related to oxidative stress, inflammation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
- β-Amyloid (1-15)
- β-Amyloid (33-40)
- β-Amyloid (12-20)
- β-Amyloid (35-42)
Comparison: β-Amyloid (11-22) is unique in its specific sequence and its role in forming amyloid plaques. While other β-Amyloid fragments also contribute to plaque formation, β-Amyloid (11-22) is particularly useful in research due to its intermediate length, making it easier to study its aggregation properties and interactions with other molecules .
Eigenschaften
CAS-Nummer |
885323-98-8 |
|---|---|
Molekularformel |
C₇₀H₁₀₂N₁₈O₁₈ |
Molekulargewicht |
1483.67 |
Sequenz |
One Letter Code: EVHHQKLVFFAE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Glu27]-PKC (19-36)](/img/structure/B612418.png)






